Ethyl 2-(benzoyloxy)-3-oxobutanoate
Overview
Description
Ethyl 2-(benzoyloxy)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoyloxy group attached to a 3-oxobutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzoyloxy)-3-oxobutanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-oxobutanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester being facilitated by the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance the efficiency of the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as reagents for hydrolysis.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ethyl 2-hydroxy-3-oxobutanoate and benzoic acid.
Reduction: Ethyl 2-(hydroxy)-3-oxobutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzoyloxy)-3-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(benzoyloxy)-3-oxobutanoate involves its reactivity as an ester. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the presence of the benzoyloxy group. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Ethyl 2-(benzoyloxy)-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Methyl benzoate: An ester with a similar benzoyloxy group but different alkyl chain.
Ethyl 2-hydroxy-3-oxobutanoate: A hydrolysis product of this compound.
The uniqueness of this compound lies in its specific structure, which allows for a variety of chemical transformations and applications in different fields .
Properties
IUPAC Name |
(1-ethoxy-1,3-dioxobutan-2-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-17-13(16)11(9(2)14)18-12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJXFGNDWSSQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547099 | |
Record name | 1-Ethoxy-1,3-dioxobutan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4620-46-6 | |
Record name | 1-Ethoxy-1,3-dioxobutan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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